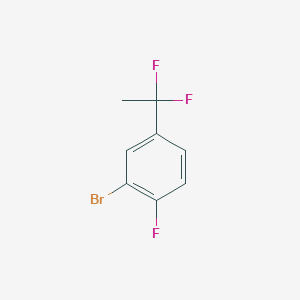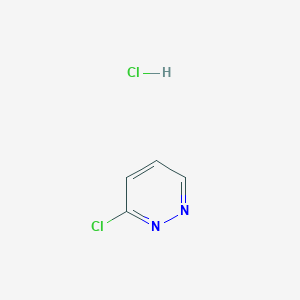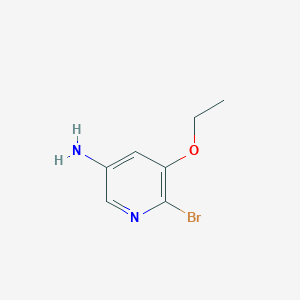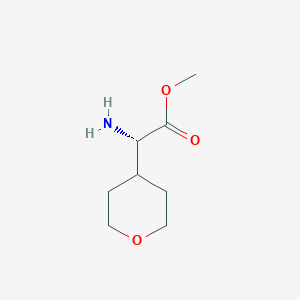
(5-(丁基氨基甲酰基)-2-氟苯基)硼酸
描述
N-Butyl 3-borono-4-fluorobenzamide
科学研究应用
传感应用
(5-(丁基氨基甲酰基)-2-氟苯基)硼酸: 由于其与二醇和氟化物或氰化物阴离子等强路易斯碱的相互作用,被用于传感应用 。这种相互作用对于开发均相测定和非均相检测系统至关重要。该化合物可在传感材料的界面或散装样品中使用,从而实现检测生物和化学物质的多功能应用。
生物标记
该化合物的硼酸部分允许选择性地与顺式二醇结合,顺式二醇在生物分子中普遍存在。 这种特性在生物标记中得到利用,其中该化合物可用于标记生物分子以进行追踪和分析 。
蛋白质操控和修饰
硼酸与二醇的选择性反应性也延伸到蛋白质,尤其是那些具有糖基化侧链的蛋白质。 这使得该化合物可用于蛋白质操控和修饰,为研究蛋白质功能和相互作用提供工具 。
分离技术
硼酸可以与二醇形成可逆的共价复合物,这对分离技术很有益。 该化合物可以结合到色谱方法中,从复杂混合物中分离和纯化含二醇的分子 。
治疗剂开发
与生物分子相互作用的能力使硼酸在治疗剂开发中具有价值。 它们可以用作药物递送系统的平台,特别是针对涉及含二醇生物标志物的疾病 。
糖尿病管理的葡萄糖传感
硼酸衍生物,包括(5-(丁基氨基甲酰基)-2-氟苯基)硼酸,为葡萄糖识别提供了可逆的共价结合机制。 这在用于糖尿病管理的非酶促葡萄糖传感器中特别有用,使持续葡萄糖监测和响应性胰岛素释放成为可能 。
糖化分子的电泳
该化合物与二醇的相互作用在电泳中也很有利,其中它可用于分离糖化分子。 这种应用在蛋白质和核酸中糖基化模式的分析中很重要 。
分析方法的构建材料
硼酸基团是一种稳定且无毒的基团,可以用作微粒和聚合物的构建块。 这些材料用于各种分析方法,包括胰岛素和其他药物的控制释放 。
作用机制
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often involving the formation of reversible covalent bonds with proteins, particularly enzymes
Mode of Action
Boronic acids are known to form reversible covalent bonds with diols in biological systems, which can lead to the inhibition or modulation of target proteins . The fluorophenyl group may also contribute to the compound’s interactions with its targets .
Biochemical Pathways
Boronic acids and their derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid . Factors such as pH and temperature can affect the stability of boronic acids and their ability to form reversible covalent bonds . The presence of diols in the environment can also influence the compound’s activity .
属性
IUPAC Name |
[5-(butylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)8-4-5-10(13)9(7-8)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCRSIAYLGXFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660246 | |
| Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-50-6 | |
| Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


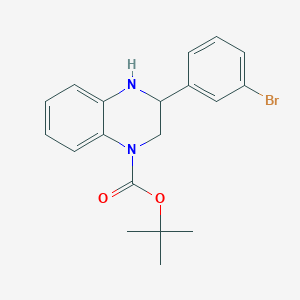
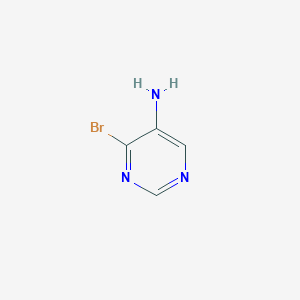


![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
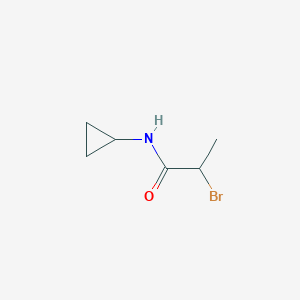
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
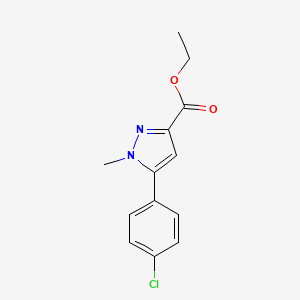

![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
